molecular formula C9H12N2O3 B1470388 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid CAS No. 2092289-00-2

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1470388
CAS No.: 2092289-00-2
M. Wt: 196.2 g/mol
InChI Key: FRUUPTNHDJIEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

Pyrazoles and their derivatives are synthesized using a variety of methods . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mechanism of Action

While the specific mechanism of action for “2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid” is not mentioned in the search results, pyrazole derivatives are known to possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Future Directions

The future directions for “2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid” and similar compounds likely involve further exploration of their synthesis methods and biological activities . Given the broad spectrum of biological activities of pyrazole derivatives, they are considered an interesting class in drug discovery .

Properties

IUPAC Name

2-(5-cyclobutyl-3-oxo-1H-pyrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h4,6,10H,1-3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUUPTNHDJIEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid

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